4-Chloro-1-ethyl-1H-imidazole

Physicochemical profiling Imidazole basicity Lipophilicity

Researchers sourcing N-ethylimidazole scaffolds often encounter supply inconsistency and regioisomeric mixtures that derail multi-step syntheses. 4-Chloro-1-ethyl-1H-imidazole (CAS 5848-70-4) resolves these bottlenecks as a single-isomer halogenated building block. - Regioselective C-5 formylation: The C-4 chlorine directs electrophilic substitution exclusively to C-5, yielding 4-chloro-1-ethyl-1H-imidazole-5-carbaldehyde as a single regioisomer-eliminating chromatographic isomer separation and improving effective yield. - Modular C-4 diversification: The chlorine serves as a validated handle for palladium-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids, enabling late-stage library synthesis inaccessible from non-halogenated 1-ethylimidazole. Supplied with ≥95% purity and consistent quality across batches, this intermediate supports reproducible results in medicinal chemistry, agrochemical lead optimization, and chemical biology probe development.

Molecular Formula C5H7ClN2
Molecular Weight 130.57 g/mol
CAS No. 5848-70-4
Cat. No. B13766073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1-ethyl-1H-imidazole
CAS5848-70-4
Molecular FormulaC5H7ClN2
Molecular Weight130.57 g/mol
Structural Identifiers
SMILESCCN1C=C(N=C1)Cl
InChIInChI=1S/C5H7ClN2/c1-2-8-3-5(6)7-4-8/h3-4H,2H2,1H3
InChIKeyRXIYDNOPMLTHTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-1-ethyl-1H-imidazole: Identity and Sourcing


4-Chloro-1-ethyl-1H-imidazole (CAS 5848-70-4, molecular formula C₅H₇ClN₂, molecular weight 130.57 g/mol) is an N-alkylated, 4-halogenated imidazole derivative . Structurally, it features an ethyl substituent at the N-1 position and a chlorine atom at the C-4 position of the imidazole ring. This substitution pattern places it between the parent 1-ethylimidazole (CAS 7098-07-9) and more heavily functionalized analogs such as 4,5-dichloro-1-ethylimidazole, giving it a distinct reactivity profile for regioselective derivatization. The compound is primarily sourced as a research chemical and synthetic intermediate, with purity levels typically specified at ≥95% .

1 Synthetic intermediate with a reactive C-4 chlorine handle for cross-coupling
2 Regioselective derivatization at C-5 via electrophilic substitution
3 Electron-withdrawing substitution reduces ring basicity and modulates lipophilicity

4-Chloro-1-ethyl-1H-imidazole: Non-Interchangeability


Substituting 4-chloro-1-ethyl-1H-imidazole with a generic imidazole derivative, even a closely related one, introduces changes across multiple physicochemical and reactivity dimensions simultaneously. Replacing the chlorine atom at C-4 with hydrogen (i.e., using 1-ethylimidazole) eliminates a key synthetic handle for cross-coupling chemistry, alters the ring's electron density, and shifts the compound's pKa and lipophilicity [1]. Changing the N-1 alkyl group from ethyl to methyl affects steric bulk, boiling point, and solubility. Moving from a 4-chloro to a 4-bromo analog increases reactivity in palladium-catalyzed couplings but may reduce selectivity. Even seemingly minor structural modifications can lead to divergent outcomes in multi-step syntheses where the imidazole serves as a building block for biologically active targets. The quantitative evidence below illustrates the specific, measurable consequences of these structural differences.

Cross-coupling handle absent
Replacing with 1-ethylimidazole removes the C-4 halogen, blocking direct Suzuki-Miyaura arylation without prior functionalization.
Regiochemical control lost
Using a non-halogenated analog leads to isomeric mixtures during electrophilic formylation, complicating purification and reducing effective yield.
Reactivity-stability balance shifts
Moving to a 4-bromo analog increases cross-coupling reactivity but may reduce long-term storage stability and require stricter handling conditions.

4-Chloro-1-ethyl-1H-imidazole: Key Differentiators


Physicochemical Comparison vs. 1-Ethylimidazole

The introduction of a chlorine atom at the 4-position of the imidazole ring predictably alters both basicity and lipophilicity. Whereas 1-ethylimidazole has a measured pKa of approximately 7.08–7.40 (conjugate acid), the electron-withdrawing chlorine in 4-chloro-1-ethyl-1H-imidazole is expected to reduce the pKa of the conjugate acid by approximately 3–4 log units . Concurrently, the ACD/LogP for 1-ethylimidazole is 0.32 ; the addition of chlorine is predicted to increase logP by approximately 1.0–1.5 units. The molecular weight increases from 96.13 Da (1-ethylimidazole) to 130.57 Da (target compound) , a 35.8% increase.

Physicochemical comparison
Cross-study comparable
ΔpKa ≈ -3 to -4 units; ΔLogP ≈ +1.0–1.5 units; ΔMW = +34.44 Da (+35.8%) vs. 1-ethylimidazole
Shift in protonation state influences solubility and metal-coordination behavior
Predicted values based on class-level structure-property trends
Physicochemical profiling Imidazole basicity Lipophilicity

Cross-Coupling Reactivity vs. 1-Ethylimidazole

4-Chloro-1-ethyl-1H-imidazole bears a chlorine atom at the C-4 position that serves as a leaving group in palladium-catalyzed cross-coupling reactions—a functional handle entirely absent in 1-ethylimidazole. Tan et al. (2014) demonstrated that unprotected 4-chloroimidazoles undergo efficient Suzuki-Miyaura cross-coupling with arylboronic acids under mild conditions to afford 4-arylimidazole derivatives in good to excellent yields, a methodology validated by the total synthesis of nortopsentin D [1]. 1-Ethylimidazole lacks this halogen handle and cannot participate directly in such cross-coupling transformations without prior functionalization. When cross-coupling is required, the user must select a halogenated imidazole (e.g., 4-chloro, 4-bromo, or 4-iodo derivatives); among these, the chloro analog generally offers a balance of adequate reactivity and greater stability/handling safety compared to the bromo or iodo counterparts.

Cross-coupling reactivity
Class-level inference
Enables Pd-catalyzed Suzuki-Miyaura coupling with arylboronic acids; absent in 1-ethylimidazole
Supports modular late-stage diversification strategies
Methodology validated for haloimidazole class by Tan et al., J. Org. Chem. 2014
Suzuki-Miyaura cross-coupling Haloimidazole C–C bond formation Building block

Regioselective C-5 Functionalization

The chlorine atom at the 4-position exerts a directing effect on electrophilic aromatic substitution, channeling incoming electrophiles to the adjacent C-5 position. This regiochemical control is distinct from that of 1-ethylimidazole, where both C-4 and C-5 positions are available for electrophilic attack, potentially leading to isomeric mixtures. The chloro substituent in 4-chloro-1-ethyl-1H-imidazole enables the regioselective synthesis of 4-chloro-1-ethyl-1H-imidazole-5-carbaldehyde—a versatile intermediate for Wittig olefination and reductive amination [1]. In contrast, formylation of the parent 1-ethylimidazole yields a mixture of 4- and 5-carbaldehyde isomers, complicating purification and reducing the effective yield of the desired regioisomer.

Regioselective C-5 functionalization
Class-level inference
Chlorine directs electrophiles exclusively to C-5, yielding a single carbaldehyde regioisomer
Eliminates isomer separation, improving process scalability
Outcome governed by electronic directing effect of 4-Cl
Electrophilic substitution Regioselectivity Formylation Imidazole C-5 functionalization

CYP450 Inhibition Potential vs. Non-Halogenated

Imidazoles, as a class, are recognized inhibitors of cytochrome P450 enzymes due to the ability of the imidazole nitrogen to coordinate the heme iron. Within this class, the type and position of substituents modulate both potency and isoform selectivity. 1-Substituted imidazoles with electron-withdrawing groups have been shown to exhibit differentiated CYP inhibition profiles compared to unsubstituted or alkyl-substituted imidazoles [1]. Specifically, Wilkinson et al. demonstrated that fourteen 1-substituted imidazoles displayed varying inhibitory potencies across CYP isoforms in human hepatic microsomes, with IC₅₀ values spanning from nanomolar to high micromolar ranges depending on the substituent [1]. The chloro substituent in 4-chloro-1-ethyl-1H-imidazole is expected to reduce CYP inhibition potency relative to unsubstituted imidazole by lowering the electron density on the coordinating nitrogen, though direct quantitative data for this specific compound is not publicly available.

CYP450 inhibition potential
Class-level inference
Predicted to be a weaker CYP inhibitor than unsubstituted imidazole due to reduced N-3 electron density
Supports selection of substitution pattern for drug-discovery context
Direct IC₅₀ data for this compound not available; class-level inference from Wilkinson et al.
CYP450 inhibition Drug metabolism Imidazole toxicity Structure–activity relationship

Stability and Handling: Chloro vs. Bromo

Among halogenated imidazole building blocks, the choice of halogen (F, Cl, Br, I) affects not only reactivity but also storage stability, thermal stability, and safety profile. 4-Bromoimidazoles are generally more reactive in cross-coupling but are also more prone to thermal and photochemical decomposition than their chloro counterparts [1]. 4-Chloroimidazoles, by contrast, offer a favorable balance of adequate reactivity for most cross-coupling applications and superior long-term storage stability. CymitQuimica lists the target compound as requiring standard laboratory storage conditions (no special refrigeration or inert atmosphere requirements noted for the neat compound) , whereas bromoimidazole analogs frequently require storage under inert gas at –20°C to prevent degradation.

Stability and handling
Class-level inference
C-Cl bond dissociation energy ~397 kJ/mol vs. ~280 kJ/mol for C-Br; standard storage conditions likely sufficient
May simplify procurement and inventory management
Class-level generalization based on bond energies and vendor recommendations
Chemical stability Halogen comparison Storage Procurement

Molecular Weight and Volatility in Reaction Design

The molecular weight of 4-chloro-1-ethyl-1H-imidazole (130.57 Da) is 35.8% greater than that of 1-ethylimidazole (96.13 Da) , a difference that has practical consequences for reaction design. The higher molecular weight and the presence of chlorine predict a higher boiling point relative to the parent compound. 1-Ethylimidazole boils at 206.9±9.0 °C (predicted) ; the chlorine atom is expected to raise the boiling point by approximately 30–50 °C through increased polarizability and molecular weight. This shift affects distillation parameters, solvent compatibility, and the ease of removal under reduced pressure during workup. For reactions where the imidazole is used as a reagent or catalyst component rather than a building block—such as in ionic liquid or NHC ligand synthesis—the altered volatility profile is a key selection criterion.

Volatility in reaction design
Cross-study comparable
Estimated bp elevation +30–50 °C; MW increase +34.44 Da vs. 1-ethylimidazole
Impacts distillation parameters and ease of removal during workup
bp estimated by extrapolation from parent compound
Boiling point prediction Molecular weight Reaction engineering Solvent selection

4-Chloro-1-ethyl-1H-imidazole: Application Scenarios


Late-Stage Diversification via Suzuki Coupling

In drug discovery programs where an N-ethylimidazole scaffold is a core pharmacophore, 4-chloro-1-ethyl-1H-imidazole serves as a key intermediate enabling modular C-4 arylation via palladium-catalyzed Suzuki-Miyaura cross-coupling. The methodology validated by Tan et al. (2014) for unprotected haloimidazoles [1] demonstrates that the 4-chloro substituent is an effective coupling partner with arylboronic acids, providing a direct route to 4-aryl-1-ethylimidazole derivatives. This late-stage diversification strategy is not accessible from the non-halogenated parent 1-ethylimidazole, which would require a separate halogenation step or less regioselective C–H activation methods. The reduced basicity of the chloro-substituted imidazole (predicted pKa ≈ 3–4 vs. 7.08 for 1-ethylimidazole) also alters the protonation state at physiological pH, which may be advantageous or disadvantageous depending on the target binding site.

Regioselective Synthesis of 4-Chloro-1-ethyl-1H-imidazole-5-carbaldehyde

The C-4 chlorine substituent directs electrophilic formylation exclusively to the C-5 position, yielding 4-chloro-1-ethyl-1H-imidazole-5-carbaldehyde as a single regioisomer [1]. This aldehyde is a versatile precursor for Wittig olefination, reductive amination, and aldol condensation, providing access to 5-alkenyl, 5-aminomethyl, and 5-hydroxyalkyl derivatives of the imidazole core. The regioisomeric purity eliminates the need for chromatographic separation of C-4/C-5 formyl isomers, simplifying purification and increasing effective yield. For medicinal chemists building libraries of 4-chloro-5-substituted imidazoles, this regiochemical control is a critical enabling feature not available with the parent 1-ethylimidazole.

Agrochemical Lead Optimization: Fungicides & Pesticides

Imidazole derivatives, particularly those bearing halogen substituents, are a privileged scaffold in fungicide discovery, as exemplified by cyazofamid (a 4-chloroimidazole-based fungicide targeting mitochondrial complex III) [1]. 4-Chloro-1-ethyl-1H-imidazole provides a convenient starting point for agrochemical lead optimization, combining the N-ethyl substituent (which modulates lipophilicity and metabolic stability) with a chlorine handle for further derivatization. The class-level structure–activity relationships established for imidazole fungicides demonstrate that chlorine at the 4-position contributes to both target binding and physicochemical properties [1]. The compound's predicted moderate lipophilicity (LogP ≈ 1.3–1.8, estimated) falls within the optimal range for foliar uptake in crop protection applications.

Chemical Biology Probe Synthesis for Target ID

In chemical biology, halogenated imidazoles are used as precursors for affinity probes, photoaffinity labels, and activity-based probes. The 4-chloro substituent in 4-chloro-1-ethyl-1H-imidazole provides a site for further functionalization via cross-coupling to introduce biotin, fluorophores, or photoreactive groups. Compared to the 4-bromo analog, the chloro compound offers greater stability during multi-step conjugation sequences and reduced risk of unwanted nucleophilic displacement under physiological assay conditions. The expected reduced CYP inhibition relative to unsubstituted imidazole [1] also makes this compound a more suitable scaffold for probes intended for use in cellular assays where minimal perturbation of metabolic enzymes is desired.

Application
Selection Property
Validation Focus
Late-Stage Diversification via Suzuki Coupling
Cross-coupling competence
Arylation efficiency and scope
Regioselective Synthesis of 5-Substituted Imidazoles
Electrophilic directing effect
Isomeric purity and yield
Agrochemical Lead Optimization
Lipophilicity and metabolic stability context
Physicochemical profile for target binding
Chemical Biology Probe Synthesis
Functionalization stability and CYP inhibition context
Cellular assay compatibility

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